molecular formula C13H14FNO B2992688 1-(8-Fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one CAS No. 2175581-19-6

1-(8-Fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

Cat. No. B2992688
CAS RN: 2175581-19-6
M. Wt: 219.259
InChI Key: FRFFRISEYQVHCI-UHFFFAOYSA-N
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Description

The compound “1-(8-Fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one” is a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecule contains an isoquinoline group, which is a bicyclic compound containing a benzene ring fused to a pyridine ring. The presence of a fluorine atom and a methyl group on the isoquinoline ring would likely have significant effects on the molecule’s chemical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the fluorine atom, the methyl group, and the prop-2-en-1-one group in this molecule would likely affect its polarity, solubility, and reactivity .

properties

IUPAC Name

1-(8-fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-3-12(16)15-8-7-10-5-4-6-11(14)13(10)9(15)2/h3-6,9H,1,7-8H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFFRISEYQVHCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1C(=O)C=C)C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(8-Fluoro-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)prop-2-en-1-one

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